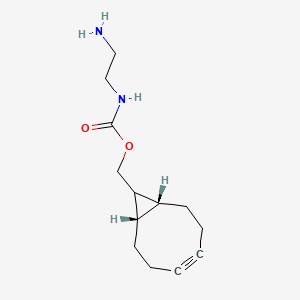
BCN-endo-NH-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCN-endo-NH-ethylamine, also known as (1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-aminoethylcarbamate, is a chemical compound that contains several functional groups, including a bicyclo[6.1.0]non-4-yne (BCN) group and an endo-NH group . This compound is widely used in research and drug discovery as a building block for the synthesis of various bioconjugates or prodrugs .
Méthodes De Préparation
The synthesis of BCN-endo-NH-ethylamine involves several steps. One common method is the nucleophilic substitution of haloalkanes, where primary amines are synthesized by alkylation of ammonia . The BCN group can be introduced through a series of reactions involving the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
BCN-endo-NH-ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenoalkanes, ammonia, and various catalysts . The major products formed from these reactions include secondary and tertiary amines, quaternary ammonium salts, and other nitrogen-containing compounds . The compound’s unique chemical properties allow for precise modification and functionalization of biomolecules, enabling targeted drug delivery and improved therapeutic efficacy .
Applications De Recherche Scientifique
BCN-endo-NH-ethylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioconjugates or prodrugs . In biology, it is used for the precise modification and functionalization of biomolecules . In medicine, it is used in drug design and drug delivery systems, ensuring efficient and controlled release of therapeutics . In industry, it is used in the production of pharmaceuticals, insecticides, and rubber chemicals .
Mécanisme D'action
The mechanism of action of BCN-endo-NH-ethylamine involves the formation of stable triazole linkages through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This reaction occurs without the need for a catalyst and results in the formation of stable triazole linkages . The molecular targets and pathways involved include various biomolecules and cellular receptors, enabling targeted drug delivery and improved therapeutic efficacy .
Comparaison Avec Des Composés Similaires
BCN-endo-NH-ethylamine is unique due to its BCN group and endo-NH group, which impart unique electronic and chemical properties . Similar compounds include exo-BCN-NH-ethylamine, endo-BCN-OH, and endo-BCN-PEG-acid . These compounds also contain the BCN group but differ in their functional groups and chemical properties . The unique properties of this compound make it a valuable compound in pharmaceutical research and development .
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c14-7-8-15-13(16)17-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9,14H2,(H,15,16)/t10-,11+,12? |
Clé InChI |
FFWPXKBFGGQLFE-FOSCPWQOSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCN)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCN)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732153.png)
![N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732159.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11732166.png)
![3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11732171.png)
amine](/img/structure/B11732177.png)
![2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732179.png)

![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11732203.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11732204.png)
![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732205.png)
![4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732206.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732207.png)
![5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11732208.png)
![2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732214.png)
